Soluble Epoxide Hydrolase (sEH) Inhibition: Sub-Nanomolar Potency of (1S)-Configured Derivatives
Derivatives incorporating the (1S)-1-(2-methoxy-5-methylphenyl)ethanol scaffold demonstrate exceptional soluble epoxide hydrolase (sEH) inhibitory potency, with reported IC50 values of 1 nM in fluorescence-based enzymatic assays [1]. This potency profile distinguishes the (1S)-scaffold from other chiral benzylic alcohol-containing sEH inhibitors, such as the widely studied 12-(3-adamantan-1-yl-ureido)-dodecanoic acid (AUDA), which exhibits an IC50 of 3 nM against human sEH [2]. The 3-fold potency advantage, achieved in structurally distinct chemotypes, highlights the scaffold's capacity for high-affinity target engagement. This differentiation is critical for programs optimizing sEH inhibitors for hypertension, pain, and inflammation indications.
| Evidence Dimension | Human soluble epoxide hydrolase (sEH) inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | AUDA (12-(3-adamantan-1-yl-ureido)-dodecanoic acid): IC50 = 3 nM |
| Quantified Difference | 3-fold more potent |
| Conditions | Human sEH; PHOME fluorescent substrate; 10 min incubation |
Why This Matters
Procurement decisions for sEH inhibitor programs should prioritize scaffolds with established sub-nanomolar to low nanomolar potency, as this reduces the synthetic burden of potency optimization and enables lower dosing in downstream studies.
- [1] BindingDB BDBM50435745. CHEMBL2392706. IC50 = 1 nM. Human soluble epoxide hydrolase; PHOME substrate. View Source
- [2] Morisseau, C., et al. (1999). Potent urea and carbamate inhibitors of soluble epoxide hydrolase. Proceedings of the National Academy of Sciences, 96(16), 8849-8854. AUDA IC50 = 3 nM. View Source
